

Spectroscopic Profile of Neopentylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Neopentylamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **neopentylamine**, a key building block in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **neopentylamine**. The following tables summarize the proton (^1H) and carbon-13 (^{13}C) NMR data.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **neopentylamine** is characterized by three distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.42	Singlet	2H	-CH ₂ -
1.08	Singlet	2H	-NH ₂
0.93	Singlet	9H	-C(CH ₃) ₃
Solvent: CDCl ₃			

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of **neopentylamine**.

Chemical Shift (δ) ppm	Carbon Assignment
52.5	-CH ₂ -
32.5	-C(CH ₃) ₃
27.9	-C(CH ₃) ₃
Solvent: CDCl ₃	

Infrared (IR) Spectroscopy

The IR spectrum of **neopentylamine** reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. The data presented below was obtained from a liquid film sample.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3380, 3300	N-H	Asymmetric & Symmetric Stretch
2950 - 2850	C-H	Stretch
1605	N-H	Bend (Scissoring)
1470	C-H	Bend
1360	C-H	Bend
1220	C-N	Stretch
850	N-H	Wag

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **neopentylamine** results in a characteristic fragmentation pattern that can be used for its identification.

m/z	Relative Intensity (%)	Putative Fragment Ion
87	3.9	$[M]^+$ (Molecular Ion)
72	10.1	$[M - CH_3]^+$
57	8.1	$[M - NH_2CH_2]^+$ or $[C_4H_9]^+$
56	4.4	$[C_4H_8]^+$
55	13.5	$[C_4H_7]^+$
44	2.3	$[CH_2NH_2]^+$
43	1.5	$[C_3H_7]^+$
42	1.7	$[C_3H_6]^+$
41	13.3	$[C_3H_5]^+$
39	4.7	$[C_3H_3]^+$
32	6.6	$[NH_2CH_2]^+ - H_2$
31	4.3	$[CH_2NH]^+$
30	100.0	$[CH_2NH_2]^+$
29	10.9	$[C_2H_5]^+$
28	6.1	$[C_2H_4]^+$
27	3.5	$[C_2H_3]^+$
18	1.7	$[NH_4]^+$

Experimental Protocols

The following are representative protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A solution of **neopentylamine** (approximately 10-20 mg for 1H NMR, 50-100 mg for ^{13}C NMR) is prepared in about 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) containing tetramethylsilane

(TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube. The spectrum is acquired on a spectrometer operating at a frequency of 300-500 MHz for ^1H NMR and 75-125 MHz for ^{13}C NMR. For ^1H NMR, a sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required.

Infrared (IR) Spectroscopy

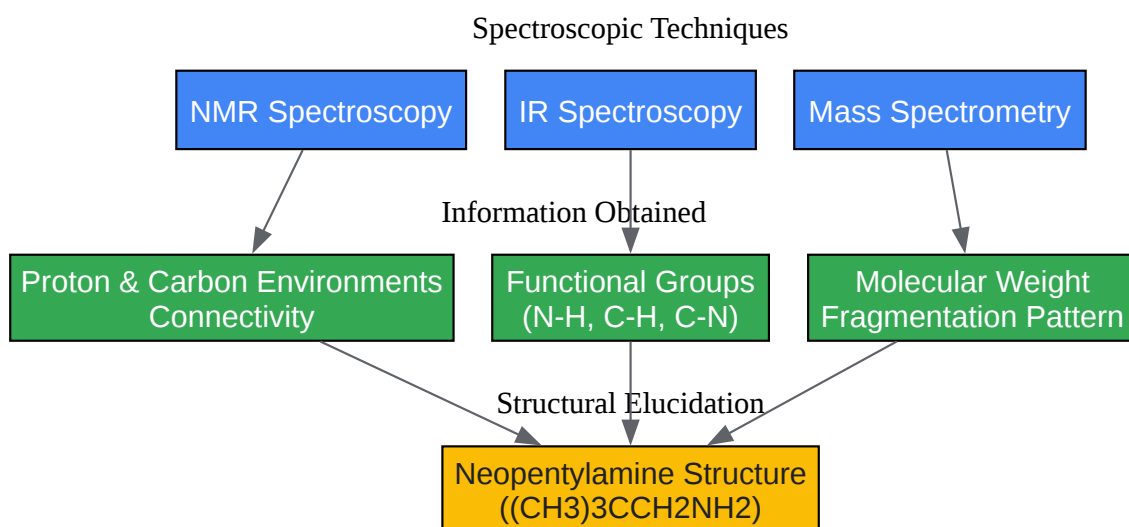
A drop of neat **neopentylamine** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film. The plates are then mounted in a sample holder and placed in the beam path of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm^{-1} . A background spectrum of the clean plates is recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry

A dilute solution of **neopentylamine** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe. For electron ionization (EI), the sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV). The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **neopentylamine**.



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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com